Bupropion

Chiral chromatography Enantioselective analysis Reference standard

The (−)-enantiomer of bupropion is essential for chiral separation methods and pharmacokinetic studies. Using the racemic mixture or incorrect salt form can lead to analytical errors. This reference standard ensures accurate chromatographic results, regulatory compliance, and reliable batch release testing. The compound's hygroscopic nature requires stringent storage conditions. Procure with confidence from verified suppliers.

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 144445-76-1
Cat. No. B3415730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion
CAS144445-76-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
InChIInChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
InChIKeySNPPWIUOZRMYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery hygroscopic and susceptible to decomposition
Soluble in methanol, ethanol, acetone, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion (CAS 144445-76-1): Procurement and Analytical Baseline for the (−)-Enantiomer in Pharmaceutical R&D


Bupropion (CAS 144445-76-1) is the (−)-enantiomer of the aminoketone-class atypical antidepressant and smoking cessation agent (±)-bupropion [1]. The compound's molecular formula is C13H18ClNO with a molecular weight of 239.74 g/mol . This specific stereoisomer constitutes one half of the racemic mixture that is clinically formulated as bupropion hydrochloride (CAS 31677-93-7) and bupropion hydrobromide (CAS 905818-69-1) [1]. While the racemate is the approved pharmaceutical entity, the isolated (−)-enantiomer serves as a critical reference standard for chiral analytical method development, enantioselective pharmacokinetic studies, and the synthesis of stereochemically pure metabolites such as radafaxine [2].

Why Bupropion (CAS 144445-76-1) Cannot Be Interchanged with Racemic Bupropion or Alternative Salts in Regulated Workflows


Procurement of bupropion without precise stereochemical specification introduces critical risks in analytical, bioanalytical, and formulation workflows. The racemic mixture (±)-bupropion (CAS 34911-55-2) and its hydrochloride salt (CAS 31677-93-7) are not analytically equivalent to the isolated (−)-enantiomer [1]. Bupropion hydrochloride exhibits polymorphism (Form 1 and Form 2) and marked hygroscopicity that destabilizes the compound in complex solid-dosage matrices, requiring stabilizers such as L-cysteine or acidic excipients to maintain impurity levels below 3.3% w/w under accelerated storage conditions [2]. Alternative salt forms, such as bupropion hydrobromide (CAS 905818-69-1), confer different physicochemical properties including altered aqueous solubility and dissolution profiles . Furthermore, the active metabolite radafaxine ((2S,3S)-hydroxybupropion) demonstrates enantioselective pharmacology, preferentially inhibiting norepinephrine reuptake over dopamine reuptake . These stereochemical, polymorphic, and salt-form distinctions mandate that procurement be guided by exact CAS registry numbers and defined analytical specifications rather than generic compound name alone.

Bupropion (CAS 144445-76-1) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereochemical Identity: (−)-Bupropion as the Distinct Enantiomer Separated from Racemic (±)-Bupropion

CAS 144445-76-1 specifically identifies the (−)-enantiomer of bupropion, whereas the clinically administered form is the racemic mixture designated by CAS 34911-55-2 [1]. The (+)-enantiomer carries the distinct CAS registry number 144445-75-0 [1]. This stereochemical assignment is essential for chiral analytical method validation, enantioselective metabolism studies, and the synthesis of stereochemically defined metabolites such as radafaxine, which is derived from the isolated (2S,3S)-isomer of hydroxybupropion [2].

Chiral chromatography Enantioselective analysis Reference standard Pharmacokinetics

Clinical Tolerability Differentiation: Reduced Sexual Dysfunction and Nausea Incidence Relative to SSRIs and SNRIs

In a pooled analysis of six randomized double-blind controlled trials comparing bupropion with selective serotonin reuptake inhibitors (SSRIs) including fluoxetine, sertraline, and paroxetine, bupropion demonstrated equivalent antidepressant efficacy while exhibiting significantly lower rates of key adverse events [1]. Relative risks for bupropion compared with SSRIs were 0.6 (95% CI 0.41–0.89) for nausea, 0.31 (95% CI 0.16–0.57) for diarrhea, and 0.27 (95% CI 0.15–0.48) for somnolence [1]. Sexual dysfunction parameters showed relative risks of 0.46 (95% CI 0.26–0.83) for arousal disorder, 0.22 (95% CI 0.12–0.40) for orgasmic dysfunction, and 0.65 (95% CI 0.51–0.84) for desire disorder [1]. In a head-to-head comparison with venlafaxine XR (serotonin-norepinephrine reuptake inhibitor) among 348 sexually active outpatients, bupropion XL demonstrated significantly higher remission rates of 46% versus 33% for venlafaxine XR (odds ratio 1.93; 95% CI 1.07–3.46) with a superior sexual tolerability profile as measured by the Changes in Sexual Functioning Questionnaire [2].

Antidepressant tolerability Sexual dysfunction Adverse event profile Clinical trial

Smoking Cessation Efficacy: Quantified Superiority of Bupropion-Containing Combination Regimens over Monotherapy

A 2023 Cochrane network meta-analysis of 107 randomized controlled trials involving 42,744 patients evaluated 18 smoking cessation interventions [1]. Bupropion monotherapy demonstrated significant efficacy compared with placebo (OR = 1.70, 95% CI 1.53–1.89) [1]. However, the combination of varenicline plus bupropion yielded an odds ratio of 3.53 (95% CI 2.34–5.34) relative to placebo and ranked as the most effective intervention among all evaluated regimens [1]. The combination of bupropion plus nicotine replacement therapy (NRT) was superior to bupropion monotherapy (OR = 1.35, 95% CI 1.12–1.64) and to NRT monotherapy (OR = 1.38, 95% CI 1.13–1.69) [1]. A separate Cochrane review confirmed that bupropion monotherapy produces inferior quit rates compared with varenicline monotherapy (RR 0.73, 95% CI 0.67–0.80; 9 studies, n=7,564; I²=0%) [2].

Smoking cessation Network meta-analysis Nicotine dependence Combination pharmacotherapy

Formulation Stability Constraints: Impurity Thresholds and Hygroscopicity Governing Salt Selection

Bupropion hydrochloride is a water-soluble, crystalline solid that is highly hygroscopic and susceptible to decomposition [1]. While the compound remains stable in bulk and simple blends, it becomes unstable in complex mixtures such as granulations or compressed tablets [1]. Patent specifications require that total impurities be maintained from 0% to not more than 3.3% w/w of bupropion hydrochloride when the composition is stored at 40°C and 75% relative humidity for three months in closed containers with silica gel desiccant [1]. Prior art stabilization strategies have required the addition of L-cysteine hydrochloride, glycine hydrochloride, malic acid, sodium metabisulfite, citric acid, tartaric acid, or other acidic excipients to prevent degradation [1]. Additionally, bupropion hydrochloride exists in at least two crystalline polymorphic forms (Form 1 and Form 2), which may exhibit differential physicochemical properties affecting dissolution and bioavailability [2].

Solid-state stability Polymorphism Hygroscopicity Pharmaceutical formulation

Pharmacological Mechanism Differentiation: Triple-Target Activity Versus Single-Transporter Inhibition

Bupropion exhibits a unique triple-target pharmacological profile that distinguishes it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). In functional neurotransmitter release assays using rat striatal slices preloaded with [³H]dopamine and hippocampal slices preloaded with [³H]norepinephrine, bupropion inhibited nicotine-evoked [³H]dopamine overflow with an IC₅₀ of 1.27 μM and nicotine-evoked [³H]norepinephrine overflow with an IC₅₀ of 323 nM [1]. These inhibitory concentrations are within the same range at which bupropion inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) function [1]. Mechanistically, bupropion acts as an antagonist at α3β2* and α3β4* nicotinic acetylcholine receptors (nAChRs) in rat striatum and hippocampus, respectively, across the same concentration range that inhibits DAT and NET function [1]. This combined inhibition of both monoamine transporters and neuronal nicotinic receptors represents a pharmacological signature not shared by SSRIs, which target only the serotonin transporter, or by SNRIs, which target serotonin and norepinephrine transporters without nAChR antagonism.

Mechanism of action Transporter inhibition Nicotinic receptor antagonism Neuropharmacology

Salt Form Comparative Bioequivalence: Bupropion Hydrobromide Versus Hydrochloride in Extended-Release Formulations

Bupropion hydrobromide (CAS 905818-69-1) is a distinct salt form approved as Aplenzin (once-daily extended-release tablets) and carries the UNII code E70G3G5863 [1]. The hydrobromide salt (molecular weight 320.65 Da) differs from the hydrochloride salt (molecular weight 276.2 Da) in molar mass, counterion composition, and physicochemical properties including aqueous solubility and dissolution kinetics . The hydrobromide formulation is specifically indicated as a once-daily extended-release antidepressant for major depressive disorder and seasonal affective disorder, whereas the hydrochloride salt is available in immediate-release, sustained-release (SR), and extended-release (XL) formulations with distinct dosing regimens [1]. The FDA's Orange Book assigns different Therapeutic Equivalence (TE) codes to hydrochloride and hydrobromide products, indicating that these salt forms are not considered therapeutically equivalent for automatic substitution [2]. Procurement of the correct salt form is therefore essential for bioequivalence studies, generic formulation development, and clinical trial material sourcing.

Salt selection Bioequivalence Extended-release Dissolution

Bupropion (CAS 144445-76-1) Application Scenarios: Evidence-Driven Procurement and Research Use Cases


Chiral Reference Standard for Enantioselective Analytical Method Development

CAS 144445-76-1 serves as the definitive reference standard for the (−)-enantiomer of bupropion in chiral HPLC, UPLC-MS/MS, and capillary electrophoresis method development. This enantiomer is required for the validation of enantioselective bioanalytical methods used to characterize stereospecific metabolism and pharmacokinetics of bupropion, particularly given that the active metabolite radafaxine ((2S,3S)-hydroxybupropion) is an isolated stereoisomer with preferential norepinephrine reuptake inhibition activity [1]. Procurement of this specific CAS-registered enantiomer ensures analytical traceability and regulatory compliance for chiral purity assessments in both reference standard qualification and batch release testing [2].

Clinical Trial Design for Combination Smoking Cessation Pharmacotherapy

Bupropion monotherapy demonstrates an odds ratio of 1.70 (95% CI 1.53–1.89) for smoking cessation compared with placebo, whereas the combination of varenicline plus bupropion yields an odds ratio of 3.53 (95% CI 2.34–5.34) and ranks as the most effective smoking cessation intervention in network meta-analyses of 107 RCTs involving 42,744 patients [1]. For clinical trial sponsors and academic research groups designing smoking cessation protocols, bupropion procurement should be prioritized for combination regimens with varenicline or nicotine replacement therapy, as the combination of bupropion plus NRT demonstrates a 35% increase in cessation odds relative to bupropion alone (OR 1.35, 95% CI 1.12–1.64) [1]. This quantitative evidence directly informs power calculations and protocol design for smoking cessation trials.

Antidepressant Clinical Research Prioritizing Sexual Tolerability Outcomes

In randomized controlled trials comparing bupropion with SSRIs and venlafaxine, bupropion demonstrates a quantitatively superior sexual tolerability profile with relative risks of 0.22 (95% CI 0.12–0.40) for orgasmic dysfunction compared with SSRIs, representing a 78% lower incidence [1]. Additionally, bupropion XL achieved a 46% remission rate versus 33% for venlafaxine XR (OR 1.93, 95% CI 1.07–3.46) among sexually active outpatients, with significantly better outcomes on the Changes in Sexual Functioning Questionnaire [2]. For clinical research programs targeting patient populations where antidepressant-associated sexual dysfunction is a primary concern—including younger adults, sexually active individuals, or patients with a history of SSRI-induced sexual adverse events—bupropion provides a quantitatively validated alternative with documented tolerability advantages over both SSRI and SNRI comparators.

Generic Formulation Development Requiring Stabilization Strategies for Hygroscopic Amines

Bupropion hydrochloride is highly hygroscopic and susceptible to decomposition in complex solid-dosage matrices such as granulations and compressed tablets [1]. Patent specifications mandate that total impurities remain at or below 3.3% w/w after three months of storage at 40°C and 75% relative humidity in closed containers with silica gel desiccant [1]. Successful stabilization has been demonstrated using acidic excipients including L-cysteine hydrochloride, glycine hydrochloride, malic acid, sodium metabisulfite, citric acid, and tartaric acid [1]. Additionally, bupropion hydrochloride exists in at least two polymorphic forms (Form 1 and Form 2), which may exhibit differential physicochemical properties [2]. For generic formulation development and ANDA submission programs, procurement of bupropion must be accompanied by rigorous polymorph characterization and the implementation of validated stabilization strategies to meet the impurity threshold of ≤3.3% w/w under accelerated storage conditions, a requirement that is more stringent than for many alternative antidepressant compounds and directly impacts formulation design and excipient selection.

Quote Request

Request a Quote for Bupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.